Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20381409
InChI: InChI=1S/C12H22INO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3
SMILES:
Molecular Formula: C12H22INO3
Molecular Weight: 355.21 g/mol

Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

CAS No.:

Cat. No.: VC20381409

Molecular Formula: C12H22INO3

Molecular Weight: 355.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate -

Specification

Molecular Formula C12H22INO3
Molecular Weight 355.21 g/mol
IUPAC Name tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C12H22INO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3
Standard InChI Key UUDFSWKHNPMMAZ-UHFFFAOYSA-N
Canonical SMILES CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CI

Introduction

Molecular Structure and Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, tert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, reflects its oxazolidine core—a five-membered heterocycle containing one oxygen and one nitrogen atom. The 2,2,5-trimethyl substituents introduce significant steric hindrance, while the iodomethyl group at position 4 provides a reactive site for further functionalization. The tert-butyloxycarbonyl (Boc) group at position 3 acts as a protective moiety, enhancing solubility in organic solvents and stabilizing the compound during synthetic manipulations.

Table 1: Molecular and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₂₂INO₃
Molecular Weight355.21 g/mol
IUPAC Nametert-butyl 4-(iodomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
CAS NumberNot publicly disclosed
Boiling PointNot available
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The stereochemistry of the oxazolidine ring remains unspecified in available literature, though analogous compounds often exhibit configurational stability that enables their use in asymmetric synthesis .

Synthesis and Manufacturing

Optimization and Yield Considerations

Yield optimization would depend on minimizing steric clashes during iodomethylation and ensuring complete Boc protection. Analogous syntheses of iodinated oxazolidines report yields ranging from 40% to 85%, influenced by reaction temperature and iodide source .

Applications in Organic Synthesis

Role as a Chiral Building Block

The compound’s rigid oxazolidine scaffold and iodomethyl group make it valuable for constructing chiral centers in pharmaceuticals. For example, the iodide can undergo Suzuki-Miyaura cross-coupling to install aryl groups or serve as a leaving group in nucleophilic substitutions.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Skin Irritation⚠️WarningH315: Causes skin irritation
Eye Damage⚠️WarningH319: Causes serious eye irritation
Respiratory Toxicity⚠️WarningH335: May cause respiratory irritation

Exposure Controls and Personal Protection

Recommended precautions include gloves (nitrile), goggles, and respiratory protection in poorly ventilated areas. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Comparative Analysis with Analogous Compounds

Reactivity and Functional Group Comparisons

The tert-butyl group enhances solubility relative to methyl or ethyl carbamates, while the 2,2,5-trimethyl configuration restricts ring puckering, favoring specific stereochemical outcomes.

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